molecular formula C10H15BrN2O2 B572642 Ethyl 5-bromo-1-tert-butyl-1H-pyrazole-4-carboxylate CAS No. 1245272-40-5

Ethyl 5-bromo-1-tert-butyl-1H-pyrazole-4-carboxylate

Cat. No. B572642
CAS RN: 1245272-40-5
M. Wt: 275.146
InChI Key: RSUGKABMEVWWKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-bromo-1-tert-butyl-1H-pyrazole-4-carboxylate is a chemical compound with the molecular weight of 275.15 . It has the InChI code 1S/C10H15BrN2O2/c1-5-15-9(14)7-6-12-13(8(7)11)10(2,3)4/h6H,5H2,1-4H3 . It is usually in liquid form .


Molecular Structure Analysis

The molecular structure of Ethyl 5-bromo-1-tert-butyl-1H-pyrazole-4-carboxylate consists of a five-membered aromatic ring structure with two nitrogen atoms adjacent to three carbon atoms . The InChI key for this compound is RSUGKABMEVWWKL-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 5-bromo-1-tert-butyl-1H-pyrazole-4-carboxylate are not detailed in the retrieved sources, pyrazoles are known to participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

Ethyl 5-bromo-1-tert-butyl-1H-pyrazole-4-carboxylate is a liquid at room temperature . It has a molecular weight of 275.15 . The compound is typically stored at 4°C .

Scientific Research Applications

Medicinal Chemistry

Pyrazoles, including Ethyl 5-bromo-1-tert-butyl-1H-pyrazole-4-carboxylate, have a wide range of applications in medicinal chemistry . They have been found to exhibit numerous biological activities, such as antibacterial , anti-inflammatory , anti-cancer , analgesic , anticonvulsant , anthelmintic , antioxidant , and herbicidal properties .

Drug Discovery

In the field of drug discovery, pyrazoles are often used as scaffolds in the synthesis of bioactive chemicals . The pyrazole nucleus is synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .

Agrochemistry

Pyrazoles are also used in agrochemistry . Their herbicidal properties make them useful in the development of new agrochemicals .

Coordination Chemistry

In coordination chemistry, pyrazoles can be used in the preparation of solid hexacoordinate complexes . This involves the reaction of pyrazoles with dimethyl- and divinyl-tindichloride .

Organometallic Chemistry

Pyrazoles have applications in organometallic chemistry . They can form complexes with various metals, which can then be used in a variety of chemical reactions .

Synthesis of Bipyrazoles

Ethyl 5-bromo-1-tert-butyl-1H-pyrazole-4-carboxylate can be used as a starting material in the synthesis of 1,4′-bipyrazoles . Bipyrazoles are important compounds in organic chemistry and have a wide range of applications .

Inhibitors

This compound can also be used in the synthesis of various pharmaceutical and biologically active compounds, including inhibitors . Inhibitors are substances that can reduce the activity of a particular biochemical reaction .

Synthesis of Pyrazole Derivatives

Finally, Ethyl 5-bromo-1-tert-butyl-1H-pyrazole-4-carboxylate can be used in the synthesis of pyrazole derivatives . These derivatives have a wide range of applications in various sectors of the chemical industry, including medicine and agriculture .

Safety And Hazards

This compound is considered hazardous and has been assigned the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

ethyl 5-bromo-1-tert-butylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN2O2/c1-5-15-9(14)7-6-12-13(8(7)11)10(2,3)4/h6H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSUGKABMEVWWKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C(C)(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80700132
Record name Ethyl 5-bromo-1-tert-butyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80700132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-bromo-1-tert-butyl-1H-pyrazole-4-carboxylate

CAS RN

1245272-40-5
Record name Ethyl 5-bromo-1-tert-butyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80700132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.